molecular formula C11H18ClN3O B11757713 (Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride

(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride

Cat. No.: B11757713
M. Wt: 243.73 g/mol
InChI Key: CWQNANJBPVJIJR-JHGYPSGKSA-N
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Description

(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and an amino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative . The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles such as alkyl halides and acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride is unique due to its specific structural features, such as the presence of both a pyridine ring and an amino group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

IUPAC Name

(NE)-N-(6-amino-1-pyridin-4-ylhexylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-4-11(14-15)10-5-8-13-9-6-10;/h5-6,8-9,15H,1-4,7,12H2;1H/b14-11+;

InChI Key

CWQNANJBPVJIJR-JHGYPSGKSA-N

Isomeric SMILES

C1=CN=CC=C1/C(=N/O)/CCCCCN.Cl

Canonical SMILES

C1=CN=CC=C1C(=NO)CCCCCN.Cl

Origin of Product

United States

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